2,2,3,3,5-Pentamethylhexane

Thermophysical property database Distillation design Solvent evaporation rate

2,2,3,3,5-Pentamethylhexane is a highly branched C11 alkane (molecular formula C₁₁H₂₄, molecular weight 156.3083) belonging to the pentamethylhexane isomeric family within the broader undecane isomer class. The compound features five methyl substituents positioned at the 2-, 2-, 3-, 3-, and 5- positions of the hexane backbone, creating a distinct steric environment that governs its thermophysical and environmental partitioning behavior.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 61868-86-8
Cat. No. B14553849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,5-Pentamethylhexane
CAS61868-86-8
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C)C(C)(C)C
InChIInChI=1S/C11H24/c1-9(2)8-11(6,7)10(3,4)5/h9H,8H2,1-7H3
InChIKeyQGVXFIIZUSICQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,3,5-Pentamethylhexane (CAS 61868-86-8): Technical Baseline for Scientific Procurement


2,2,3,3,5-Pentamethylhexane is a highly branched C11 alkane (molecular formula C₁₁H₂₄, molecular weight 156.3083) belonging to the pentamethylhexane isomeric family within the broader undecane isomer class [1]. The compound features five methyl substituents positioned at the 2-, 2-, 3-, 3-, and 5- positions of the hexane backbone, creating a distinct steric environment that governs its thermophysical and environmental partitioning behavior [2]. As a member of the 159 undecane isomers, this specific substitution pattern yields quantifiably different boiling point, density, refractive index, and Henry's law constant relative to its positional isomers and the linear parent n-undecane, making precise isomer identification essential for procurement decisions in thermodynamic modeling, analytical standardization, and specialty solvent applications.

Why Pentamethylhexane Isomers Cannot Be Interchanged: The Procurement Risk of Generic C11H24 Substitution


Despite sharing identical molecular formula (C₁₁H₂₄) and nominal molecular weight, pentamethylhexane positional isomers exhibit divergent physical properties that preclude generic substitution in scientifically rigorous applications. The boiling point of 2,2,3,3,5-pentamethylhexane (170.5 °C) differs by up to 25.5 °C from n-undecane (196 °C) [1] and by up to 15.5 °C from other pentamethylhexane isomers such as 2,2,3,4,4-pentamethylhexane (186 °C) . These differences arise from how methyl group positioning modulates molecular surface area, polarizability, and packing efficiency—directly impacting vapor pressure, retention time in gas chromatography, and liquid-phase density. Substituting one isomer for another without verification introduces systematic error in thermodynamic property databases, distorts GC retention index calibrations, and alters solvent evaporation profiles. The quantitative evidence below establishes exactly where 2,2,3,3,5-pentamethylhexane occupies a distinct position within the isomeric landscape, enabling data-driven procurement decisions.

Quantitative Differentiation Evidence: 2,2,3,3,5-Pentamethylhexane vs. Closest Analogs


Boiling Point Depression of 25.5 °C vs. Linear n-Undecane: Branched Isomer Volatility Advantage

2,2,3,3,5-Pentamethylhexane exhibits a normal boiling point of approximately 170.5 °C (443.65 K at 760 mmHg) , which is 25.5 °C lower than that of linear n-undecane (196 °C at 760 mmHg) [1]. This boiling point depression is characteristic of the branched pentamethylhexane class, where increased molecular compactness reduces van der Waals contact area and lowers the enthalpy of vaporization relative to the linear isomer of identical carbon number.

Thermophysical property database Distillation design Solvent evaporation rate

Isomer-Specific Boiling Point: 15.5 °C Lower Than 2,2,3,4,4-Pentamethylhexane

Among the pentamethylhexane positional isomers, 2,2,3,3,5-pentamethylhexane (170.5 °C) boils 15.5 °C lower than 2,2,3,4,4-pentamethylhexane (186 °C) , and approximately 13.5 °C lower than 2,2,3,3,4-pentamethylhexane (184 °C) . This boiling point range of ~15 °C across isomers with identical carbon skeleton and methyl count demonstrates that the specific pattern of methyl substitution—not merely the degree of branching—governs liquid-phase cohesion.

Isomer identification GC retention indexing Chemical purity verification

Liquid Density of 0.7696 g/cm³: 0.0153 g/cm³ Lower Than 2,2,3,4,4-Isomer, Distinguishing Procurement Specifications

The liquid density of 2,2,3,3,5-pentamethylhexane at 20 °C is reported as 0.7696 g/cm³ . This is 0.0153 g/cm³ lower than 2,2,3,4,4-pentamethylhexane (0.7849 g/cm³) and approximately 0.0162 g/cm³ lower than 2,2,3,3,4-pentamethylhexane (0.7858 g/cm³) . The density of 2,2,3,3,5-pentamethylhexane also differs from that of 2,2,4,4,5-pentamethylhexane (0.742 g/cm³) by +0.0276 g/cm³. The 2,2,3,3,5-substitution pattern produces an intermediate packing density relative to its isomers, driven by the specific spatial arrangement of the geminal dimethyl groups at C2 and C3 versus the isolated methyl at C5.

Density specification Quality control Solvent blending

Refractive Index n20/D 1.4282: NIST-Verified Optical Differentiation Among Isomers

The refractive index (n20/D) of 2,2,3,3,5-pentamethylhexane is 1.4282 . The NIST/TRC Web Thermo Tables confirm that 3 experimental data points underpin the critically evaluated refractive index for this compound, measured as a function of wavelength and temperature in the liquid phase in equilibrium with gas [1]. This value is distinguishable from 2,2,3,4,4-pentamethylhexane (n20/D 1.4392, Δ = +0.0110) , 2,2,3,3,4-pentamethylhexane (1.4374, Δ = +0.0092) , and 2,2,4,4,5-pentamethylhexane (1.416, Δ = −0.0122) .

Refractive index Optical purity NIST standard reference data

Henry's Law Constant Hscp = 7.9×10⁻⁷ mol/(m³Pa): 17.7% Lower Than 2,2,3,5,5-Isomer, Impacting Environmental Partitioning Models

The Henry's law solubility constant (Hscp at 298.15 K) for 2,2,3,3,5-pentamethylhexane is 7.9×10⁻⁷ mol/(m³Pa) based on Yaws (2003) [1]. This value is 17.7% lower than that of 2,2,3,5,5-pentamethylhexane (8.5×10⁻⁷) [2], 21.5% higher than 2,2,3,4,4-pentamethylhexane (6.5×10⁻⁷) [3], and 3.7% lower than 2,2,3,4,5-pentamethylhexane (8.2×10⁻⁷) [4]. The Hscp parameter directly determines partitioning between aqueous solution and air; a 17.7% difference between isomers translates to proportionally different volatilization rates from water bodies.

Henry's law constant Environmental fate modeling Air-water partitioning

Octanol-Water Partition Coefficient (LogP ≈ 5): Reduced Bioaccumulation Potential Relative to n-Undecane (LogP 6.312)

The computed octanol-water partition coefficient (LogP) for 2,2,3,3,5-pentamethylhexane is approximately 5 [1], substantially lower than the experimentally determined LogP of 6.312 for n-undecane [2]. This difference of approximately 1.3 LogP units reflects the effect of branching on reducing molecular hydrophobicity: the compact, globular shape of 2,2,3,3,5-pentamethylhexane presents a reduced hydrophobic surface area for interaction with the octanol phase compared to the extended linear chain of n-undecane. Within the pentamethylhexane family, computed LogP values range narrowly but the 2,2,3,3,5-substitution pattern yields a value of 5, distinguishing it from isomers such as 2,2,3,5,5-pentamethylhexane (LogP 4.1048) .

LogP Bioaccumulation QSAR modeling

Optimal Application Scenarios for 2,2,3,3,5-Pentamethylhexane Based on Verified Differentiation Evidence


Thermophysical Property Database Compilation and Equation-of-State Validation

The NIST/TRC Web Thermo Tables contain critically evaluated recommendations for 2,2,3,3,5-pentamethylhexane covering normal boiling temperature, critical temperature, critical pressure, density as a function of temperature (3 experimental data points), enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity [1]. The compound's well-characterized thermophysical profile, combined with its intermediate boiling point (170.5 °C) and density (0.7696 g/cm³) among pentamethylhexane isomers, makes it a valuable data point for validating group-contribution methods and equations of state for highly branched alkanes. Procurement of the exact isomer is mandatory because substituting a different pentamethylhexane would introduce property deviations exceeding the uncertainty bounds of these critically evaluated datasets.

Gas Chromatography Retention Index Standard for C11 Branched Alkane Identification

With a boiling point of 170.5 °C [1] that is clearly differentiated from its positional isomers (ΔT_boil = 13.5–15.5 °C vs. 2,2,3,3,4- and 2,2,3,4,4-isomers) , 2,2,3,3,5-pentamethylhexane serves as a diagnostic retention index marker in the GC analysis of complex hydrocarbon mixtures. Its distinct refractive index (n20/D 1.4282) provides orthogonal identity confirmation . In petroleum fingerprinting and synthetic fuel characterization, this isomer's specific retention behavior enables unambiguous peak assignment in chromatograms where multiple C11 branched alkanes co-elute.

Environmental Fate and Transport Modeling Requiring Isomer-Specific Henry's Law Constants

The Henry's law solubility constant of 7.9×10⁻⁷ mol/(m³Pa) [1] positions 2,2,3,3,5-pentamethylhexane as a moderately volatile alkane with air-water partitioning behavior distinct from its isomers. Environmental modelers studying the fate of branched hydrocarbons in aquatic systems require isomer-specific Hscp values because using a generic pentamethylhexane value would introduce errors of up to 21.5% (the maximum observed difference among isomers), propagating into inaccurate predictions of volatilization half-lives and atmospheric transport distances.

Specialty Non-Polar Solvent with Defined Evaporation Profile for Coating and Crystallization Applications

The combination of a 170.5 °C boiling point [1], density of 0.7696 g/cm³ , and LogP of approximately 5 defines a solvent with an evaporation rate intermediate between lighter branched alkanes and heavier linear hydrocarbons. The 25.5 °C boiling point depression relative to n-undecane means faster solvent removal at equivalent temperature, while the 15.5 °C elevation above 2,2,3,5,5-pentamethylhexane (bp 164.1 °C) provides finer control over evaporation kinetics. This profile is relevant for controlled crystallization of hydrophobic compounds and for coating formulations where solvent evaporation rate directly governs film morphology.

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